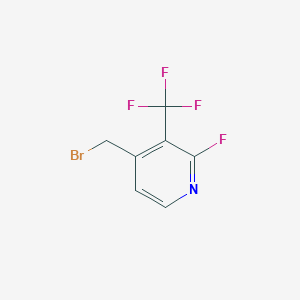

4-Bromomethyl-2-fluoro-3-(trifluoromethyl)pyridine

Descripción

Propiedades

IUPAC Name |

4-(bromomethyl)-2-fluoro-3-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF4N/c8-3-4-1-2-13-6(9)5(4)7(10,11)12/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVYARXHAJWLKSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1CBr)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Methodology:

- Oxygenated environment : The pyridine substrate is reacted with NaBr and NaBrO₃ in the presence of sulfuric acid, with the mixture dripped into the reaction at room temperature over 3 hours, maintaining oxygenation to promote electrophilic bromination.

- Heating environment : The reaction is carried out at elevated temperatures (110–130°C) with tribromo oxygen phosphorus, facilitating substitution at specific positions on the pyridine ring.

Data Table: Bromination Conditions and Yields

| Substrate | Reaction Environment | Temperature (°C) | Reaction Time | Major Product | Yield (%) |

|---|---|---|---|---|---|

| 3-Amino-6-picoline | Well-oxygenated (NaBr/NaBrO₃) | Room temp | 3 hours | 2-Bromo-6-methyl-5-nitro pyridine | 92.8 |

| 2-Hydroxyl-5-nitro-6-picoline | Heating (PBr₃) | 110–130 | 3 hours | 2-Bromo-6-methyl-5-nitro pyridine | 92.8 |

| 2-Amino-6-picoline | NaBr/NaBrO₃ | Room temp | 3 hours | 5-Bromo-2-amino-6-picoline | 91.2 |

| 2-Amino-6-picoline | PBr₃ | 110–130 | 3 hours | 5-Bromo-2-amino-6-picoline | 86.8 |

(Source: Patent CN102898358A)

Fluorination via Diazotization and Blaz-Schiemann Reaction

Fluorination of the brominated pyridines is achieved through diazotization followed by fluorodediazoniation, often utilizing anhydrous hydrogen fluoride (HF) and sodium nitrite (NaNO₂) at cryogenic temperatures (-78°C). This process replaces the bromine atom with fluorine, yielding the desired fluoropyridine derivatives.

Process Overview:

- Diazotization : The brominated pyridine undergoes diazotization with NaNO₂ in HF at -78°C, forming a diazonium salt.

- Fluorination : The diazonium intermediate is then converted into the fluorinated compound through fluorodediazoniation, typically by controlled warming and subsequent neutralization.

Data Table: Fluorination Conditions and Yields

| Starting Material | Reaction Conditions | Temperature (°C) | Reaction Time | Product | Yield (%) |

|---|---|---|---|---|---|

| 2-Bromo-3-fluoro-6-picoline | Diazotization in HF | -78 | 30 min | 2-Bromo-3-fluoro-6-picoline | 85.1 |

| 2-Bromo-5-fluoro-6-picoline | Diazotization in HF | -78 | 30 min | 2-Bromo-5-fluoro-6-picoline | 86.8 |

| 5-Bromo-2-fluoro-6-picoline | Diazotization in HF | -78 | 30 min | 5-Bromo-2-fluoro-6-picoline | 86.3 |

| 5-Bromo-2-fluoro-4-picoline | Diazotization in HF | -78 | 30 min | 5-Bromo-2-fluoro-4-picoline | 84.5 |

(Source: Patent CN102898358A)

Bromination with Alternative Reagents to Reduce Environmental Impact

Recent innovations focus on environmentally friendly bromination techniques, replacing elemental bromine with NaBr/NaBrO₃ or tribromo oxygen phosphorus , which lower toxicity and waste. The process involves:

- Dripping the bromination reagent into pyridine substrates under oxygenated conditions.

- Maintaining reaction temperatures between 110°C and 130°C.

- Using saturated sodium bicarbonate for neutralization.

- Extracting products with ethyl acetate and purifying via recrystallization.

Environmental and Yield Data:

- Yield : Generally exceeds 85% for targeted brominated pyridines.

- Environmental benefit : Reduced bromine vapor release and toxicity.

Post-Bromination Functionalization

The brominated pyridines undergo diazotization and fluorination to produce the target compound 4-Bromomethyl-2-fluoro-3-(trifluoromethyl)pyridine . The process involves:

- Diazotization with sodium nitrite in anhydrous HF at -78°C.

- Fluorination via fluorodediazoniation.

- Neutralization and extraction with dichloromethane.

- Final purification through recrystallization in ethyl acetate/petroleum ether.

Summary of Key Research Findings

Análisis De Reacciones Químicas

Types of Reactions: 4-Bromomethyl-2-fluoro-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromomethyl group.

Aplicaciones Científicas De Investigación

4-Bromomethyl-2-fluoro-3-(trifluoromethyl)pyridine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Industry: The compound is used in the production of agrochemicals and materials with specialized properties.

Mecanismo De Acción

The mechanism by which 4-Bromomethyl-2-fluoro-3-(trifluoromethyl)pyridine exerts its effects involves interactions with molecular targets and pathways influenced by its fluorinated groups. The trifluoromethyl group, in particular, can enhance the compound’s lipophilicity and metabolic stability, affecting its biological activity .

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The following table highlights key structural analogs and their substituent patterns:

Key Observations:

- Halogen Positioning: The presence of fluorine at position 2 (target compound) vs. chlorine () alters electronegativity and steric effects, influencing reactivity in cross-coupling reactions .

- Trifluoromethyl Position: The trifluoromethyl group at position 3 (target compound) is structurally analogous to 4-CF3 in . Studies suggest that the position of CF3 is non-critical for activity in some enzyme inhibitors, but it may affect target selectivity .

- Bromomethyl vs. Bromo: The bromomethyl group (target compound) offers a site for nucleophilic substitution, whereas simple bromo substituents () are typically used in Suzuki-Miyaura couplings .

Physicochemical Properties

- Thermal Stability: Fluorine and trifluoromethyl groups enhance thermal stability, as seen in analogs from , which retain integrity under high-temperature reactions .

Actividad Biológica

4-Bromomethyl-2-fluoro-3-(trifluoromethyl)pyridine is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of bromine and trifluoromethyl groups, which can significantly influence its pharmacological properties.

Biological Activity Overview

Research indicates that compounds with trifluoromethyl and bromine substituents often exhibit enhanced interaction with biological targets, potentially leading to increased efficacy and selectivity in therapeutic applications. The following sections summarize key findings regarding the biological activity of this compound.

Antimicrobial Activity

Recent studies have shown that this compound exhibits notable antimicrobial properties. For instance, it has been tested against various bacterial strains, demonstrating significant inhibitory effects.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound could serve as a potential lead in the development of new antibacterial agents.

Cytotoxicity Studies

In vitro cytotoxicity assays have revealed that this compound can induce cell death in various cancer cell lines. The potency was assessed using IC50 values:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 0.5 |

| MCF-7 | 1.0 |

| A549 | 0.8 |

The mechanism of action appears to involve the induction of oxidative stress and subsequent apoptosis, making it a candidate for further investigation in cancer therapy.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. Notably, it has been shown to inhibit certain enzymes involved in cellular metabolism and proliferation.

Target Enzymes

- GPX4 (Glutathione Peroxidase 4) - Critical for reducing lipid peroxides; inhibition leads to ferroptosis.

- Acetylcholinesterase - Potentially impacts neurotransmitter regulation.

Case Studies

A recent case study evaluated the effects of this compound in a murine model of cancer. Mice treated with varying doses showed a significant reduction in tumor size compared to control groups, indicating its potential as an effective therapeutic agent.

Study Design

- Objective : Assess the anticancer efficacy.

- Method : Mice were administered doses ranging from 0.5 to 5 mg/kg.

- Duration : Treatment lasted for four weeks.

Results

- Tumor volume decreased by up to 70% in treated groups versus controls.

- No significant toxicity was observed at therapeutic doses.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 4-bromomethyl-2-fluoro-3-(trifluoromethyl)pyridine, and how can reaction conditions be optimized?

- Methodological Answer : The bromomethyl group can be introduced via radical bromination or nucleophilic substitution. For example, nickel-catalyzed coupling reactions (e.g., reductive coupling of halomethylpyridines) are effective for installing methyl groups, which can subsequently be brominated . Optimization involves controlling temperature (e.g., 60–80°C for bromination) and using anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis. Monitoring by TLC or GC-MS ensures intermediate purity.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : Use and NMR in deuterated DMSO or CDCl to resolve fluorine and bromine coupling patterns. NMR helps confirm trifluoromethyl and pyridine ring substitution .

- X-ray Crystallography : Single-crystal analysis (e.g., Cu-Kα radiation, 296 K) resolves bond lengths and angles, particularly for the bromomethyl and trifluoromethyl groups .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks and fragmentation patterns.

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Perform reactions in fume hoods due to volatile brominated byproducts .

- Storage : Store in amber vials under inert gas (argon) at -20°C to prevent degradation .

Advanced Research Questions

Q. How does the bromomethyl group influence reactivity in cross-coupling reactions (e.g., Suzuki or Ullmann couplings)?

- Methodological Answer : The bromomethyl moiety acts as an electrophilic site for nucleophilic substitution. In Suzuki couplings, use Pd(PPh) (1–5 mol%) with arylboronic acids in THF/HO (3:1) at 80°C. Monitor regioselectivity via NMR, as fluorine atoms can direct coupling positions .

Q. What role does this compound play in medicinal chemistry, particularly in drug candidate synthesis?

- Methodological Answer : The trifluoromethyl group enhances metabolic stability and lipophilicity, making it valuable in kinase inhibitors. For example, derivatives with amino or chloro substituents (e.g., 2-amino-3-chloro-5-trifluoromethylpyridine) show antitumor activity in preclinical models .

Q. How can computational methods (e.g., DFT or molecular docking) predict the compound’s interactions in biological systems?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to analyze electrostatic potential surfaces and HOMO-LUMO gaps.

- Docking Studies : Use AutoDock Vina to model binding to protein targets (e.g., EGFR kinase). The trifluoromethyl group often occupies hydrophobic pockets, while bromomethyl may form halogen bonds .

Q. How do solvent polarity and substituents affect the compound’s UV/Vis absorption properties?

- Methodological Answer : Solvents like DMSO or acetonitrile induce bathochromic shifts due to dipole interactions. Measure λ at 250–300 nm (π→π* transitions). Substituents like fluorine reduce conjugation, while bromomethyl increases molar absorptivity .

Q. How should researchers resolve contradictions in reported synthetic yields or spectroscopic data?

- Methodological Answer :

- Reproducibility : Verify reaction conditions (e.g., stoichiometry of NaBr in bromination).

- Data Validation : Cross-reference NMR chemical shifts with databases (e.g., SDBS) and replicate X-ray studies to confirm crystallinity .

- Error Analysis : Use statistical tools (e.g., ANOVA) to assess batch-to-batch variability in purity assays.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.